molecular formula C24H14N2O7 B11633949 2-[2-methoxy-5-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

2-[2-methoxy-5-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B11633949
M. Wt: 442.4 g/mol
InChI Key: RWQADQIYZDGLHZ-UHFFFAOYSA-N
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Description

2-[2-methoxy-5-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound that features a benzoxazinone moiety, a methoxy group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-methoxy-5-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the benzoxazinone moiety, potentially converting it to a benzoxazine derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Benzoxazine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, derivatives of this compound have shown potential as antimicrobial and anticancer agents . The benzoxazinone moiety is particularly noted for its biological activity.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new therapeutics .

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[2-methoxy-5-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets. The benzoxazinone moiety can inhibit enzymes by binding to their active sites, while the carboxylic acid group can form hydrogen bonds with various biological molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[2-methoxy-5-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is unique due to the presence of both the benzoxazinone and isoindole moieties. This dual functionality allows for a broader range of chemical reactions and biological interactions, making it a more versatile compound for various applications.

Properties

Molecular Formula

C24H14N2O7

Molecular Weight

442.4 g/mol

IUPAC Name

2-[2-methoxy-5-(4-oxo-3,1-benzoxazin-2-yl)phenyl]-1,3-dioxoisoindole-5-carboxylic acid

InChI

InChI=1S/C24H14N2O7/c1-32-19-9-7-12(20-25-17-5-3-2-4-15(17)24(31)33-20)11-18(19)26-21(27)14-8-6-13(23(29)30)10-16(14)22(26)28/h2-11H,1H3,(H,29,30)

InChI Key

RWQADQIYZDGLHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)O

Origin of Product

United States

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